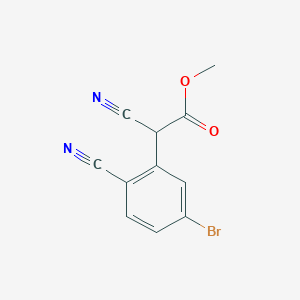

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate

Descripción

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is a halogenated cyanoacetate ester featuring a bromine atom at the 5-position and a cyano group at the 2-position of the phenyl ring. This compound is structurally characterized by two cyano groups: one directly attached to the phenyl ring and another as part of the acetate moiety. The bromine atom enhances electrophilicity, while the cyano groups contribute to nucleophilic reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications span agrochemicals, pharmaceuticals, and materials science, particularly in constructing heterocyclic frameworks via Knoevenagel condensations or nucleophilic substitutions .

Propiedades

Número CAS |

925672-87-3 |

|---|---|

Fórmula molecular |

C11H7BrN2O2 |

Peso molecular |

279.09 g/mol |

Nombre IUPAC |

methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate |

InChI |

InChI=1S/C11H7BrN2O2/c1-16-11(15)10(6-14)9-4-8(12)3-2-7(9)5-13/h2-4,10H,1H3 |

Clave InChI |

DLORCFNKNRMRFO-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(C#N)C1=C(C=CC(=C1)Br)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-ciano-2-(5-bromo-2-cianofenil)acetato de metilo típicamente implica la reacción de 5-bromo-2-cianobenzaldehído con malononitrilo en presencia de una base, seguida de esterificación con metanol. Las condiciones de reacción a menudo requieren un solvente como etanol o acetonitrilo y un catalizador como la piperidina para facilitar la reacción .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-ciano-2-(5-bromo-2-cianofenil)acetato de metilo experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.

Reacciones de reducción: Los grupos ciano pueden ser reducidos a aminas utilizando agentes reductores como el hidruro de litio y aluminio.

Reacciones de oxidación: El grupo éster puede ser oxidado a ácidos carboxílicos en condiciones oxidativas fuertes.

Reactivos y condiciones comunes

Sustitución: Nucleófilos como la azida de sodio o el tiocianato de potasio en solventes polares.

Reducción: Hidruro de litio y aluminio en éter seco.

Oxidación: Permanganato de potasio en medio ácido o básico.

Principales productos formados

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Reducción: Formación de aminas primarias.

Oxidación: Formación de ácidos carboxílicos.

Aplicaciones Científicas De Investigación

El 2-ciano-2-(5-bromo-2-cianofenil)acetato de metilo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales reactivos.

Medicina: Explorado por su potencial en el desarrollo de fármacos, particularmente en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del 2-ciano-2-(5-bromo-2-cianofenil)acetato de metilo implica su interacción con varios objetivos moleculares. Los grupos bromo y ciano pueden participar en reacciones electrofílicas y nucleofílicas, respectivamente, permitiendo que el compuesto modifique moléculas biológicas. El grupo éster puede sufrir hidrólisis, liberando intermediarios activos que interactúan con las vías celulares .

Comparación Con Compuestos Similares

Halogen Substitution

- Methyl 2-(5-chloro-2-cyanophenyl)-2-cyanoacetate: Replacing bromine with chlorine reduces steric hindrance and alters electronic properties. Chlorine’s lower atomic radius and electronegativity decrease electrophilicity compared to bromine, impacting reaction rates in nucleophilic substitutions .

- Methyl 5-bromo-4-cyano-2-fluorophenylacetate: The addition of a fluorine atom at the 2-position introduces strong electron-withdrawing effects, enhancing the reactivity of adjacent cyano groups. Fluorine also improves metabolic stability in drug candidates .

Ester Group Modifications

- Ethyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate: Substituting methyl with ethyl in the ester group increases lipophilicity, improving solubility in non-polar solvents. This modification is advantageous in reactions requiring prolonged reflux conditions .

- tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate: The bulky tert-butyl group enhances steric protection of the ester, reducing unintended hydrolysis during synthetic steps. This is critical in multi-step drug synthesis .

Cyano Group Positioning

- Methyl 2-bromo-2-(4-cyanophenyl)acetate: The cyano group at the 4-position (para) on the phenyl ring creates a linear electronic distribution, favoring π-π stacking interactions in material science applications. In contrast, the ortho-cyano group in the target compound promotes intramolecular hydrogen bonding, stabilizing intermediates .

Physicochemical Properties

Key Research Findings

- Synthetic Efficiency : The target compound achieves 78% yield in HBr-mediated cyclization reactions, outperforming chloro analogs (65% yield) due to bromine’s superior leaving-group ability .

- Biological Selectivity: In enzyme inhibition assays, the ortho-cyano group in Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate enhances binding affinity (IC₅₀ = 1.2 μM) compared to para-cyano analogs (IC₅₀ = 3.8 μM) .

- Stability : The methyl ester group in the target compound exhibits 30% slower hydrolysis in physiological pH than ethyl esters, favoring sustained-release drug formulations .

Actividad Biológica

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate has the molecular formula and a molecular weight of approximately 251.09 g/mol. The presence of bromine and cyano groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate has been evaluated in various contexts, including:

Anticancer Activity

Research has demonstrated that compounds related to methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a study on structurally related biphenyl derivatives showed IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines, indicating their potential as anticancer agents .

Enzyme Interaction Studies

The interaction studies involving methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate focus on its binding affinities with specific enzymes. For instance, the compound’s potential as an inhibitor for aspartate transcarbamoylase (ATC) has been suggested based on structural modeling . This enzyme is a target for malaria drug development, highlighting the compound's relevance in infectious disease research.

Cytotoxicity Profiles

A comparative analysis of similar compounds revealed that methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.